Distinct Multi-Targeted CDK Inhibition Profile Differentiates NVP-LCQ195 from Single- and Broad-Spectrum Inhibitors
NVP-LCQ195 exhibits a distinct multi-targeted CDK inhibition profile that differs from other CDK inhibitors evaluated in multiple myeloma. It potently inhibits CDK1, CDK2, and CDK5 (IC50 1-5 nM), with modest activity against CDK3 (IC50 42 nM) and CDK9 (IC50 15 nM), while showing substantially lower activity against CDK6 (IC50 187 nM) and CDK7 (IC50 3564 nM) [1]. In contrast, flavopiridol broadly targets CDK1/2/4/6/7/9 [2]; seliciclib primarily inhibits CDK7 and CDK9 [2]; SNS-032 selectively targets CDK2/7/9 [2]; and PD-0332991 is a highly specific CDK4/6 inhibitor [2]. This profile is explicitly described in the primary research literature as "distinct from other CDK inhibitors studied in MM" [2].
| Evidence Dimension | CDK isoform inhibition selectivity profile |
|---|---|
| Target Compound Data | CDK5/p25: 1 nM; CDK5/p35: 1 nM; CDK1/cyclin B: 2 nM; CDK2/cyclin A: 2 nM; CDK2/cyclin E: 5 nM; CDK9/cyclin T1: 15 nM; CDK3/cyclin E: 42 nM; CDK6/cyclin D3: 187 nM; CDK7/cyclin H/MAT1: 3564 nM |
| Comparator Or Baseline | Flavopiridol (broad CDK1/2/4/6/7/9 inhibitor); Seliciclib (CDK7/9 inhibitor); SNS-032 (CDK2/7/9 inhibitor); PD-0332991 (selective CDK4/6 inhibitor) |
| Quantified Difference | NVP-LCQ195 targets CDK1/2/5 potently while largely sparing CDK6 (187 nM) and CDK7 (3564 nM), in contrast to comparators with different selectivity patterns |
| Conditions | In vitro kinase activity assays using recombinant CDK/cyclin complexes |
Why This Matters
The distinct multi-CDK targeting profile enables unique biological sequelae not achievable with more narrowly targeted CDK4/6 inhibitors (PD-0332991) or transcription-focused inhibitors (seliciclib, SNS-032), making NVP-LCQ195 the appropriate selection for studies requiring coordinated inhibition of cell cycle CDKs (CDK1/2/5).
- [1] MedChemExpress (MCE). NVP-LCQ195 (LCQ-195) Product Page. IC50 & Target data. View Source
- [2] McMillin DW, Delmore J, Negri J, et al. Molecular and cellular effects of multi-targeted CDK inhibition in myeloma: Biological and clinical implications. Br J Haematol. 2011;152(4):420-432 (Discussion section). View Source
